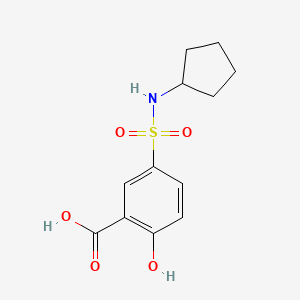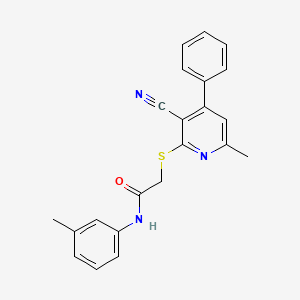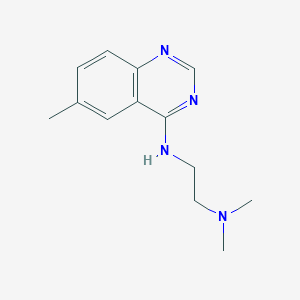
5-(Cyclopentylsulfamoyl)-2-hydroxybenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Cyclopentylsulfamoyl)-2-hydroxybenzoic acid is a chemical compound characterized by its unique structure, which includes a cyclopentyl group attached to a sulfamoyl group and a hydroxybenzoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Cyclopentylsulfamoyl)-2-hydroxybenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2-hydroxybenzoic acid as the starting material.
Cyclopentyl Sulfamoyl Group Introduction: The cyclopentyl group is introduced through a sulfamoylation reaction, which involves the reaction of 2-hydroxybenzoic acid with cyclopentylamine and sulfamoyl chloride under controlled conditions.
Purification: The resulting product is purified through recrystallization or other suitable purification techniques to obtain the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: 5-(Cyclopentylsulfamoyl)-2-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The sulfamoyl group can be reduced to form a sulfamide derivative.
Substitution: The compound can undergo nucleophilic substitution reactions at the sulfamoyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophiles such as ammonia (NH3) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 5-(Cyclopentylsulfamoyl)-2-carboxybenzoic acid.
Reduction: Formation of 5-(Cyclopentylsulfamoyl)-2-hydroxybenzamide.
Substitution: Formation of various substituted sulfamoyl derivatives.
科学的研究の応用
5-(Cyclopentylsulfamoyl)-2-hydroxybenzoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound can be used in biochemical studies to investigate enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including anti-inflammatory and analgesic properties.
Industry: It can be used in the development of new materials and chemical processes.
作用機序
The mechanism by which 5-(Cyclopentylsulfamoyl)-2-hydroxybenzoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological activity. Further research is needed to fully elucidate its mechanism of action.
類似化合物との比較
5-(Cyclopentylsulfamoyl)-2-hydroxybenzoic acid can be compared with other similar compounds, such as:
5-(Cyclopentylsulfamoyl)-2-thiophenecarbothioamide: This compound has a similar sulfamoyl group but differs in its thiophene ring.
5-(Cyclopentylsulfamoyl)-2-carboxybenzoic acid: This compound has an additional carboxylic acid group compared to the hydroxy group in this compound.
Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
特性
IUPAC Name |
5-(cyclopentylsulfamoyl)-2-hydroxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5S/c14-11-6-5-9(7-10(11)12(15)16)19(17,18)13-8-3-1-2-4-8/h5-8,13-14H,1-4H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODPPQLNNOFCXAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NS(=O)(=O)C2=CC(=C(C=C2)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[5-(4-bromophenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl]-N-carbamoylacetamide](/img/structure/B7812245.png)

![4-Chloro-2-[(6-phenylpyrimidin-4-yl)amino]phenol;hydrochloride](/img/structure/B7812260.png)

![2-Hydroxy-5-[(6-phenylpyrimidin-4-yl)amino]benzoic acid;hydrochloride](/img/structure/B7812273.png)

![5-[(2-methoxyphenyl)methylamino]-6-methyl-2H-1,2,4-triazin-3-one](/img/structure/B7812289.png)


